
2,6-ジメチルキノリン-5-アミン
概要
説明
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .
Chemical Reactions Analysis
Quinoline derivatives, including 2,6-Dimethylquinolin-5-amine, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .
科学的研究の応用
創薬と医薬品化学
2,6-ジメチルキノリン-5-アミン: は、多くの治療薬の中心構造であるキノリンとの構造類似性により、創薬において重要な足場として役立ちます。その誘導体は、以下を含むさまざまな疾患の治療における可能性について研究されてきました。
- 抗マラリア薬: クロロキンやメフロキンなどのキノリン誘導体は、よく知られた抗マラリア薬です .
- 抗腫瘍剤: 一部のキノリン化合物は、腫瘍の増殖と増殖を阻害する可能性を示しています .
- 抗菌作用: キノリンの構造アナログは、微生物感染に対して幅広い活性を示します .
有機合成
合成有機化学において、2,6-ジメチルキノリン-5-アミンは、複雑な分子の合成に使用できます。これは、以下における中間体として作用します。
工業用途
この化合物の誘導体は、以下のようなさまざまな産業プロセスに用途があります。
先端材料科学
キノリンとその誘導体は、以下を含む先端材料の開発に不可欠です。
環境化学
2,6-ジメチルキノリン-5-アミン: は、以下を通じて環境化学に関与する可能性があります。
分析化学
分析化学では、この化合物は以下に使用できます。
Safety and Hazards
According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
将来の方向性
作用機序
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, contributing to their diverse therapeutic profiles .
Mode of Action
Quinoline and its derivatives are known to interfere with the ability of certain parasites to break down and digest hemoglobin . This interference could potentially lead to the death of the parasite, thereby exhibiting anti-parasitic activity.
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
It has been suggested that quinoline amines may exhibit anticancer activity, potentially due to their interaction with the pi3k/akt/mtor signaling pathway, which plays a role in cell proliferation and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chemical compounds .
生化学分析
Biochemical Properties
2,6-Dimethylquinolin-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the binding of 2,6-Dimethylquinolin-5-amine to the heme group of the enzyme, affecting its catalytic activity. Additionally, 2,6-Dimethylquinolin-5-amine has been observed to interact with certain kinases, influencing phosphorylation processes that are vital for cellular signaling pathways .
Cellular Effects
The effects of 2,6-Dimethylquinolin-5-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,6-Dimethylquinolin-5-amine can activate or inhibit specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, 2,6-Dimethylquinolin-5-amine exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, thereby modulating their activity. For example, 2,6-Dimethylquinolin-5-amine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns. The molecular interactions of 2,6-Dimethylquinolin-5-amine often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2,6-Dimethylquinolin-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, 2,6-Dimethylquinolin-5-amine may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties . In in vitro studies, the stability of 2,6-Dimethylquinolin-5-amine can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to 2,6-Dimethylquinolin-5-amine in cell cultures has shown that it can induce adaptive responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2,6-Dimethylquinolin-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular resilience and modulating metabolic pathways. At high doses, 2,6-Dimethylquinolin-5-amine can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range triggers a significant biological response, highlighting the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
2,6-Dimethylquinolin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can alter the biological activity and toxicity of 2,6-Dimethylquinolin-5-amine. Additionally, the compound may influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of 2,6-Dimethylquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 2,6-Dimethylquinolin-5-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of 2,6-Dimethylquinolin-5-amine within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2,6-Dimethylquinolin-5-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 2,6-Dimethylquinolin-5-amine within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the mitochondria may enhance its role in modulating oxidative phosphorylation and mitochondrial metabolism.
特性
IUPAC Name |
2,6-dimethylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOWWYMHNQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407669 | |
| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-59-8 | |
| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
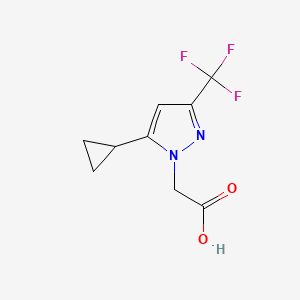
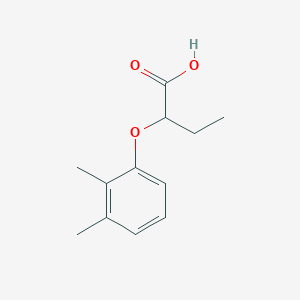


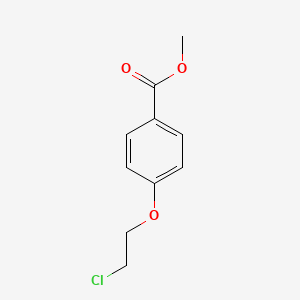
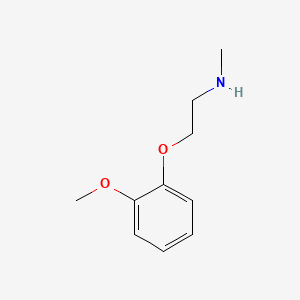
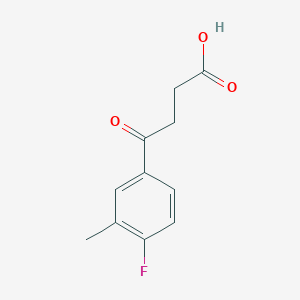
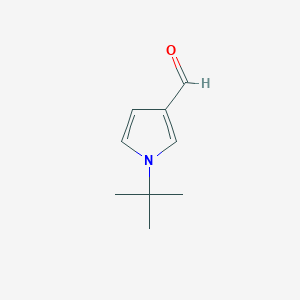
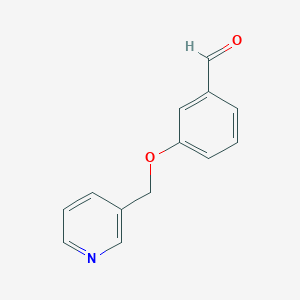
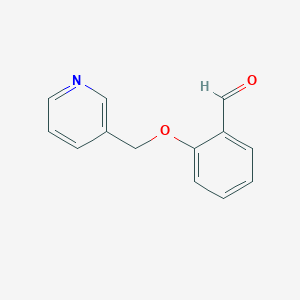
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)
